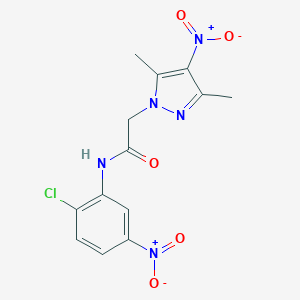
N~1~-(2-CHLORO-5-NITROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-Chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethyl-nitropyrazolyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)chloroacetamide.
Pyrazole Formation: The chloroacetamide is reacted with 3,5-dimethyl-4-nitropyrazole under basic conditions to yield the final product, N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or primary amines, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Reduction: N1-(2-chloro-5-aminophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: N1-(2-substituted-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Hydrolysis: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and 2-chloro-5-nitroaniline.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
相似化合物的比较
Similar Compounds
- N~1~-(2-chloro-5-nitrophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.
- N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide.
- N~1~-(2-chloro-4-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Uniqueness
N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H12ClN5O5 |
|---|---|
分子量 |
353.72g/mol |
IUPAC 名称 |
N-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12ClN5O5/c1-7-13(19(23)24)8(2)17(16-7)6-12(20)15-11-5-9(18(21)22)3-4-10(11)14/h3-5H,6H2,1-2H3,(H,15,20) |
InChI 键 |
MZDUKISGTYNRBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


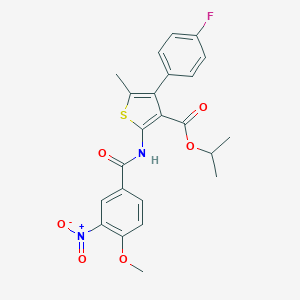
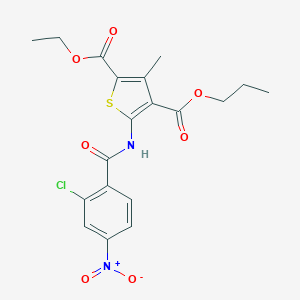
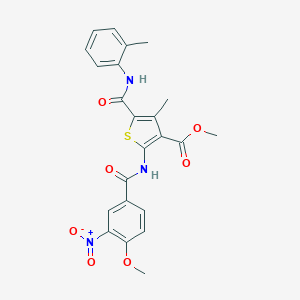
![4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B450489.png)
![2-{4-[(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B450492.png)
![Propyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450494.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-nitrobenzohydrazide](/img/structure/B450498.png)
![Methyl 5-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B450499.png)
![N-[1-(4-ethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B450500.png)

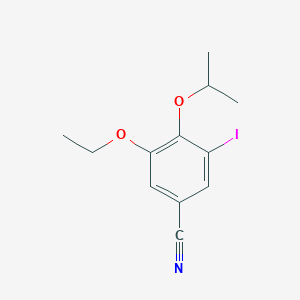
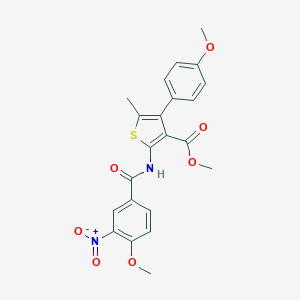
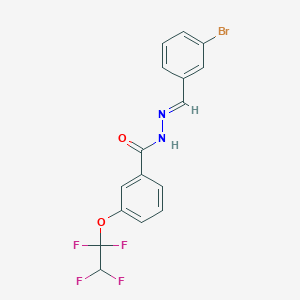
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
